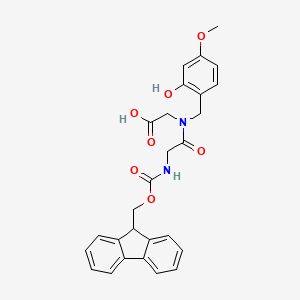
Fmoc-Gly-(Hmb)Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly-(Hmb)Gly-OH is a complex organic compound with a molecular formula of C26H25NO7. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound also features a hydroxy and methoxy-substituted phenyl group, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-(Hmb)Gly-OH typically involves multiple steps. One common approach is the Fmoc protection of an amino acid, followed by coupling with a hydroxy and methoxy-substituted phenylacetic acid derivative. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acid derivatives. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
化学反応の分析
Types of Reactions
Fmoc-Gly-(Hmb)Gly-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Fmoc-Gly-(Hmb)Gly-OH has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Fmoc-Gly-(Hmb)Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protecting group, allowing for selective deprotection and subsequent reactions at the amine site. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic Acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic Acid
Uniqueness
Compared to similar compounds, Fmoc-Gly-(Hmb)Gly-OH is unique due to the presence of both the Fmoc group and the hydroxy and methoxy-substituted phenyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7/c1-35-18-11-10-17(24(30)12-18)14-29(15-26(32)33)25(31)13-28-27(34)36-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,23,30H,13-16H2,1H3,(H,28,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIOFQDXHFCTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














